(1-Methyl-2-oxo-1,3-diazinan-5-yl) 2-(2-oxoazocan-1-yl)acetate
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Overview
Description
(1-Methyl-2-oxo-1,3-diazinan-5-yl) 2-(2-oxoazocan-1-yl)acetate is a complex organic compound that features a diazinane ring and an azocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-oxo-1,3-diazinan-5-yl) 2-(2-oxoazocan-1-yl)acetate typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-oxo-1,3-diazinan-5-yl) 2-(2-oxoazocan-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alkoxides. Reaction conditions typically involve specific temperatures, solvents, and catalysts to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
(1-Methyl-2-oxo-1,3-diazinan-5-yl) 2-(2-oxoazocan-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which (1-Methyl-2-oxo-1,3-diazinan-5-yl) 2-(2-oxoazocan-1-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
Benzo[d][1,3]dioxole derivatives: These compounds have applications in pharmaceuticals and materials science.
Uniqueness
What sets (1-Methyl-2-oxo-1,3-diazinan-5-yl) 2-(2-oxoazocan-1-yl)acetate apart is its unique combination of diazinane and azocane rings, which confer distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1-methyl-2-oxo-1,3-diazinan-5-yl) 2-(2-oxoazocan-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O4/c1-16-9-11(8-15-14(16)20)21-13(19)10-17-7-5-3-2-4-6-12(17)18/h11H,2-10H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAJNNPINVEWMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CNC1=O)OC(=O)CN2CCCCCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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